molecular formula C9H19N B2861840 4,4-Dimethylcycloheptan-1-amine CAS No. 833454-19-6

4,4-Dimethylcycloheptan-1-amine

Cat. No.: B2861840
CAS No.: 833454-19-6
M. Wt: 141.258
InChI Key: OHAGXVKMIWECGJ-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptan-1-amine is an organic compound with the molecular formula C9H19N. It is a cycloheptane derivative with two methyl groups attached to the fourth carbon atom and an amine group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 4,4-dimethylcycloheptanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Amination of Alkenes: Another method is the amination of 4,4-dimethylcycloheptene using ammonia or ammonium salts under high pressure and temperature conditions.

  • Hydroamination: Direct hydroamination of 4,4-dimethylcycloheptene using a suitable catalyst (e.g., rhodium or iridium complexes) can also be employed.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reduction reactions using robust and scalable reducing agents. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: The compound can be further reduced to form secondary or tertiary amines.

  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: 4,4-Dimethylcycloheptanone

  • Reduction Products: Secondary and tertiary amines

  • Substitution Products: Various amine derivatives

Scientific Research Applications

4,4-Dimethylcycloheptan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-dimethylcycloheptan-1-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 4-Methylcycloheptan-1-amine

  • 4-Ethylcycloheptan-1-amine

  • Cycloheptan-1-amine

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Properties

IUPAC Name

4,4-dimethylcycloheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2)6-3-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAGXVKMIWECGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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